5-Methylpyridine-2-carbaldehyde oxime
Description
Properties
IUPAC Name |
N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6-2-3-7(5-9-10)8-4-6/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBIPUMDFGJKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Reactants: Pyridine-2-carbaldehyde (or substituted derivatives) with hydroxylamine hydrochloride.
- Reaction Conditions: Typically conducted in ethanol or methanol at reflux temperature (~60-70°C) with sodium acetate or pyridine as a base catalyst.
- Procedure:
- Dissolve pyridine-2-carbaldehyde in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate.
- Reflux for 2-4 hours.
- Upon completion, cool the mixture, filter the precipitated oxime, and recrystallize from ethanol.
Yield and Purity:
- Yields are generally high (>90%) with pure products obtained after recrystallization.
- The melting point of 2-Pyridinecarbaldehyde oxime is reported around 110-112°C, confirming purity.
Research Data:
- Similar procedures are documented for various pyridine derivatives, emphasizing the importance of controlled pH and temperature to optimize yield and minimize side reactions.
Selective Methylation at the 5-Position of Pyridine
Introducing a methyl group at the 5-position of pyridine prior to oxime formation is a critical step, often achieved through electrophilic substitution or metal-catalyzed methylation.
Methods:
- Electrophilic Methylation:
- Using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Conducted in polar aprotic solvents such as acetone or acetonitrile at room temperature or mild heating.
- Reaction Example:
Pyridine-2-carbaldehyde + CH3I + K2CO3 → 5-Methylpyridine-2-carbaldehyde
- Metal-Catalyzed Methylation:
Notes:
- Methylation at the 5-position can be challenging due to electronic effects; thus, directing groups or protecting groups may be employed for regioselectivity.
- The methylated aldehyde is then subjected to oxime formation as described above.
Synthesis via Multi-Component or Sequential Routes
Recent advances include multi-step syntheses involving intermediate formation of pyridine derivatives with subsequent functionalization.
Example Route:
- Step 1: Synthesis of 5-methylpyridine via directed ortho-lithiation or metalation followed by methylation.
- Step 2: Oxidation of the methyl group to aldehyde using oxidants like selenium dioxide or potassium permanganate.
- Step 3: Formation of oxime from the aldehyde using hydroxylamine hydrochloride under standard conditions.
Research Findings:
- Such methods are optimized for high regioselectivity and yield, with some employing microwave-assisted synthesis to reduce reaction times.
Catalytic and Green Synthesis Approaches
Innovative methods incorporate environmentally benign catalysts:
- Amino acid catalysis: Used in the green synthesis of oximes, where amino acids catalyze the condensation, offering milder conditions and higher selectivity.
- Organocatalysis: Recent studies explore the use of organic catalysts for regioselective methylation and oxime formation.
Data Table Summarizing Preparation Conditions
| Step | Reactants | Catalyst/Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Oxime formation | Pyridine-2-carbaldehyde + hydroxylamine hydrochloride | Sodium acetate, ethanol | Reflux (~60°C) | 2-4 h | >90% | Recrystallization from ethanol |
| Methylation | Pyridine-2-carbaldehyde | CH3I, K2CO3 | Room temp to 50°C | 4-6 h | 70-85% | Regioselective at 5-position |
| Oxidation to aldehyde | 5-Methylpyridine | SeO2 or KMnO4 | Reflux | 2-3 h | 80-90% | Converts methyl to aldehyde |
Research Discoveries and Innovations
- Regioselective Methylation: Recent studies have demonstrated the use of palladium-catalyzed C–H activation for regioselective methylation at the 5-position, enhancing selectivity and yield.
- Green Synthesis: Employing amino acids as catalysts in oxime synthesis reduces environmental impact and improves reaction efficiency.
- Multi-Functionalization: Advanced methods enable simultaneous methylation and oxime formation, streamlining synthesis pathways.
Chemical Reactions Analysis
Oxidation to Nitrile Oxides
The oxime group undergoes oxidation to form nitrile oxides, reactive intermediates useful in 1,3-dipolar cycloadditions. For example:
These nitrile oxides participate in click chemistry for synthesizing heterocycles like isoxazolines .
Reduction to Amines
Reduction with agents like sodium borohydride or catalytic hydrogenation yields primary amines:
Selectivity for primary vs. secondary amines depends on reaction conditions (e.g., presence of KOH) .
Radical-Mediated Cyclization
Under Fe-mediated single-electron transfer (SET), the oxime N–O bond fragments to generate iminyl radicals. These radicals undergo:
Scientific Research Applications
Scientific Research Applications
Organic Synthesis: 5-Methylpyridine-2-carbaldehyde oxime serves as a building block for creating complex molecules in organic chemistry.
Enzyme Inhibition: Research indicates that 5-Methylpyridine-2-carbaldehyde oxime and its derivatives may have biological activity, particularly in enzyme inhibition. Similar structured compounds have been studied as potential reactivators of acetylcholinesterase, an enzyme inhibited by organophosphate pesticides, suggesting therapeutic applications for treating poisoning.
Medicinal Chemistry: Studies involving palladium complexes derived from pyridine-2-carbaldehyde oxime have demonstrated anticancer activity, highlighting the compound's relevance in medicinal chemistry.
Interaction Studies: Interaction studies have explored the binding mechanisms of 5-Methylpyridine-2-carbaldehyde oxime complexes with metal ions, such as palladium, and biomolecules like DNA and proteins such as bovine serum albumin. These interactions are crucial for understanding the biological implications of these compounds, especially their potential anticancer effects.
Use as Latent Acid
Oxime derivatives can be used as latent acids activated by irradiation with actinic electromagnetic radiation and electron beams .
Production Method of 2-hydroxy-5-methylpyridine
Mechanism of Action
The mechanism of action of 5-Methylpyridine-2-carbaldehyde oxime would depend on its specific application. In general, oximes can act by forming stable complexes with metal ions or by interacting with biological targets such as enzymes. For example, in the context of enzyme inhibition, the oxime group can form a covalent bond with the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
In contrast, the methoxy group in (E)-5-methoxynicotinaldehyde oxime enhances electron density, which may improve solubility in polar solvents . Electron-Withdrawing Groups: The chlorine atom in (E)-2-chloro-5-methylnicotinaldehyde oxime increases electrophilicity, making the compound more reactive in nucleophilic substitutions compared to the methyl-substituted analog .
Positional Isomerism :
- The oxime group’s position on the pyridine ring significantly impacts hydrogen-bonding capacity and crystal packing. For example, 2-pyridinecarbaldehyde oxime (oxime at position 2) forms stronger intermolecular hydrogen bonds than its 4-isomer, affecting solubility and melting behavior .
Aromatic vs. Aliphatic Oximes :
- Aromatic oximes like 5-methylpyridine-2-carbaldehyde oxime exhibit greater thermal stability due to conjugation with the pyridine ring, whereas aliphatic oximes (e.g., 4-methylpentan-2-one oxime) are more volatile and reactive in hydrolysis or oxidation reactions .
Physicochemical and Reactivity Trends
Table 2: Bond Lengths and Reactivity (Based on )
- Acidity of Oxime Proton: The presence of electron-withdrawing groups (e.g., Cl, NO₂) increases the acidity of the oxime proton, facilitating deprotonation and metal coordination. The methyl group in 5-methylpyridine-2-carbaldehyde oxime likely results in a moderately acidic proton compared to chloro or nitro derivatives .
Biological Activity
5-Methylpyridine-2-carbaldehyde oxime is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.
5-Methylpyridine-2-carbaldehyde oxime is characterized by the following properties:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 136.15 g/mol
- Appearance : Yellow crystalline solid
Enzyme Inhibition
Research indicates that 5-Methylpyridine-2-carbaldehyde oxime and its derivatives may exhibit significant biological activity, particularly in enzyme inhibition. Notably, compounds with similar structures have been studied for their potential as reactivators of acetylcholinesterase, an enzyme inhibited by organophosphate pesticides. This suggests therapeutic applications in treating poisoning cases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oximes, including those similar to 5-Methylpyridine-2-carbaldehyde oxime. For instance, palladium complexes derived from pyridine-2-carbaldehyde oxime have shown promising anticancer activity. These complexes interact with biomolecules such as DNA and proteins (e.g., bovine serum albumin), which may contribute to their therapeutic effects against cancer .
Kinase Inhibition
Oximes have been recognized for their role as kinase inhibitors, impacting various signaling pathways relevant to cancer progression. The compound's structure allows it to inhibit multiple kinases involved in tumorigenesis, making it a candidate for further research in anticancer drug development .
Case Study: Anticancer Properties
A study examining the effects of oxime derivatives on cancer cell lines demonstrated that certain compounds could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. This was particularly noted in studies involving analogs that share structural similarities with 5-Methylpyridine-2-carbaldehyde oxime .
| Compound | Target Kinase | IC (µM) | Effect |
|---|---|---|---|
| Compound A | VEGFR-2 | 0.025 | ↓ Cell proliferation |
| Compound B | PI3Kα | 0.1–1 | Inhibitor of PI3K pathways |
This table summarizes findings from recent research that highlight the inhibitory effects of various oximes on key kinases involved in cancer signaling pathways.
Q & A
Basic: What are the optimal synthetic routes for preparing 5-methylpyridine-2-carbaldehyde oxime?
Methodological Answer:
The compound is typically synthesized via condensation of 5-methylpyridine-2-carbaldehyde with hydroxylamine hydrochloride under controlled conditions. A common approach involves refluxing equimolar amounts of the aldehyde and hydroxylamine in ethanol/water (3:1 v/v) at 60–70°C for 4–6 hours, followed by neutralization with sodium bicarbonate . For improved yield, anhydrous conditions with methanol as a solvent and catalytic acetic acid can enhance reaction efficiency (~85% yield reported for analogous pyridine oximes) . Purification is achieved via recrystallization from ethanol or column chromatography using ethyl acetate/hexane (1:3).
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Key signals include the oxime proton (δ 8.2–8.5 ppm, singlet) and the aldehyde-derived carbon (δ ~150 ppm, C=N–OH). Pyridine ring protons appear as a multiplet between δ 7.5–8.3 ppm .
- IR Spectroscopy : Confirm the presence of C=N–OH (stretch at ~1630–1660 cm⁻¹) and absence of the aldehyde C=O (stretch at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 153) and fragmentation patterns validate the molecular formula .
Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
Methodological Answer:
Unexpected splitting may arise from tautomerism (syn/anti isomerism) or residual solvent effects. Strategies include:
- Variable Temperature NMR : Cooling to –20°C slows tautomer interconversion, simplifying splitting patterns .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA software) to identify dominant tautomers .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
Advanced: What strategies enhance diastereoselectivity in oxime derivatization?
Methodological Answer:
Diastereoselectivity in reactions (e.g., O-alkylation or metal coordination) depends on steric and electronic factors. For example:
- Steric Control : Use bulky electrophiles (e.g., tert-butyl bromoacetate) to favor anti-Markovnikov addition .
- Metal Templates : Coordinate oxime with transition metals (e.g., Cu(II)) to lock conformation and direct regioselective reactions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity by 20–30% in analogous systems .
Basic: How should stability and storage conditions be optimized for this compound?
Methodological Answer:
- Stability : The oxime is hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials .
- Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for hydrolysis products (e.g., parent aldehyde). Shelf life extends to 6 months with desiccants (silica gel) .
Advanced: What mechanistic insights explain its reactivity in metal-chelation studies?
Methodological Answer:
The oxime acts as a bidentate ligand via the nitrogen and oxygen atoms. Mechanistic studies (e.g., UV-Vis titration) show:
- Coordination Modes : With Cu(II), a 1:1 complex forms (log K = 4.2 ± 0.3) at pH 6–7, confirmed by Job’s plot analysis .
- Kinetic Studies : Stopped-flow spectroscopy reveals a two-step mechanism: fast ligand substitution followed by slow reorganization .
Basic: How to assess purity and potential impurities?
Methodological Answer:
- HPLC : Use a reverse-phase column (e.g., C18) with UV detection at 254 nm. Common impurities include unreacted aldehyde (retention time ~3.2 min) and hydroxylamine byproducts .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Advanced: What computational tools predict its reactivity in nucleophilic additions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
